molecular formula C6H10N2O B8609475 2-(Methoxymethyl)-4-methyl-1H-imidazole

2-(Methoxymethyl)-4-methyl-1H-imidazole

Cat. No.: B8609475
M. Wt: 126.16 g/mol
InChI Key: OVZPHMMOODVNTA-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-methyl-1H-imidazole is a substituted imidazole derivative characterized by a methoxymethyl group at the 2-position and a methyl group at the 4-position of the imidazole ring. Imidazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-(methoxymethyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C6H10N2O/c1-5-3-7-6(8-5)4-9-2/h3H,4H2,1-2H3,(H,7,8)

InChI Key

OVZPHMMOODVNTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)COC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the imidazole ring significantly alter solubility, reactivity, and biological activity. A comparison of key analogs is summarized in Table 1.

Table 1: Substituent Effects in Selected Imidazole Derivatives

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities References
2-(Methoxymethyl)-4-methyl-1H-imidazole 2-(methoxymethyl), 4-methyl ~152.18* Enhanced solubility, H-bonding
2-Ethyl-4-methyl-1H-imidazole 2-ethyl, 4-methyl 110.14 Lipophilic, moderate bioavailability
2-(4-Methoxyphenyl)-1H-imidazole 2-(4-methoxyphenyl) 188.22 Improved metabolic stability
2-Iodo-4-methyl-1H-imidazole 2-iodo, 4-methyl 208.07 Halogenated; potential radioligand
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole 1-(4-methoxyphenyl), 4,5-dimethyl 216.27 Fluorescent properties

*Calculated based on similar structures.

  • Methoxymethyl vs.
  • Aromatic vs. Aliphatic Substituents : Aryl-substituted analogs (e.g., 2-(4-methoxyphenyl)-1H-imidazole) exhibit higher molecular weights and extended π-systems, which may enhance binding to aromatic enzyme pockets .

Key Research Findings and Trends

  • Medicinal Chemistry : Imidazole derivatives with electron-withdrawing groups (e.g., nitro, sulfonyl) show enhanced enzyme inhibition, while methoxy groups improve metabolic stability .
  • Structural Flexibility : The 2-position of the imidazole ring is highly tunable, allowing for the introduction of diverse substituents (e.g., iodo, thiophene) to tailor properties .

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